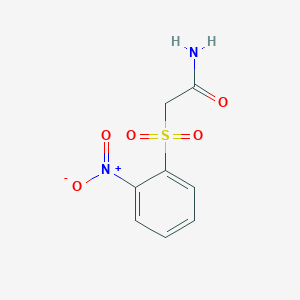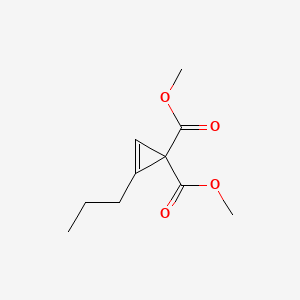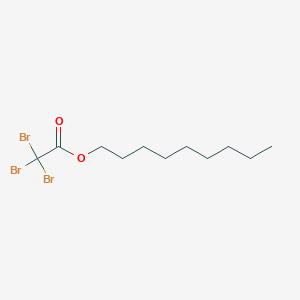![molecular formula C12H20N2O B14361981 N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide CAS No. 93041-93-1](/img/structure/B14361981.png)
N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide is an organic compound characterized by its unique bicyclic structure. This compound falls under the category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. Amides are known for their stability and presence in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide typically involves the reaction of an appropriate carboxylic acid derivative with an amine. One common method is the reaction of an acyl chloride with an amine under basic conditions to form the amide . Another method involves the use of anhydrides or direct dehydration of ammonium carboxylates .
Industrial Production Methods
Industrial production of amides often employs more efficient and scalable methods. One such method is electrosynthesis, which offers a greener alternative by reducing the need for harsh reagents and conditions . This method is particularly advantageous for large-scale production due to its sustainability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, amides can be hydrolyzed to form carboxylic acids and amines.
Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: Amides can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically involves heating with aqueous acid or base.
Reduction: Commonly uses lithium aluminum hydride in anhydrous conditions.
Substitution: Often requires strong nucleophiles and appropriate solvents.
Major Products
Hydrolysis: Produces carboxylic acids and amines.
Reduction: Yields primary amines.
Substitution: Results in various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide involves its interaction with specific molecular targets. It is known to regulate the expression of certain proteins by inhibiting the action of regulatory proteins at the molecular level . This regulation can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide: A simpler amide with a single carbonyl group and an amino group.
N,N-Dimethylacetamide: A derivative of acetamide with two methyl groups attached to the nitrogen.
Benzamide: An aromatic amide derived from benzoic acid.
Uniqueness
N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
93041-93-1 |
|---|---|
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide |
InChI |
InChI=1S/C12H20N2O/c1-8(15)13-14-10-7-9-5-6-12(10,4)11(9,2)3/h9H,5-7H2,1-4H3,(H,13,15)/b14-10+ |
Clé InChI |
FFTKQXMPLXIUPM-GXDHUFHOSA-N |
SMILES isomérique |
CC(=O)N/N=C/1\CC2CCC1(C2(C)C)C |
SMILES canonique |
CC(=O)NN=C1CC2CCC1(C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)




![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)




